molecular formula C₂₅H₂₁D₈N₃O₃ B1145802 MRE-269-d8 CAS No. 1265295-15-5

MRE-269-d8

Cat. No.: B1145802
CAS No.: 1265295-15-5
M. Wt: 427.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRE-269-d8, also known as EVT-1487929, is a deuterated form of MRE-269, which is an active metabolite of selexipag. Selexipag is a selective prostacyclin receptor agonist used primarily for the treatment of pulmonary arterial hypertension. This compound retains the pharmacological properties of MRE-269 but with improved metabolic stability due to the presence of deuterium atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRE-269-d8 involves the incorporation of deuterium atoms into the molecular structure of MRE-269. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration processes, ensuring high yield and purity. The production process would need to comply with stringent regulatory standards to ensure the compound’s safety and efficacy for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

MRE-269-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

MRE-269-d8 has several scientific research applications, including:

Mechanism of Action

MRE-269-d8 exerts its effects by acting as a selective agonist for the prostacyclin receptor (IP receptor). This receptor is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. By binding to the IP receptor, this compound activates intracellular signaling pathways that lead to the relaxation of vascular smooth muscle cells and reduced blood pressure in the pulmonary arteries .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated analogs. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1265295-15-5

Molecular Formula

C₂₅H₂₁D₈N₃O₃

Molecular Weight

427.57

Synonyms

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid;  [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid;  _x000B_2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic-d8 Acid; _x000B_ACT 333679-d8;  [4-[(5,6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.